molecular formula C17H17NO5 B2667533 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034620-84-1

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2667533
CAS No.: 2034620-84-1
M. Wt: 315.325
InChI Key: OCUFKGJJQPAIGF-UHFFFAOYSA-N
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Description

This compound is a furan-derived carboxamide featuring a central 2-hydroxyethyl moiety substituted with furan-2-yl and furan-3-yl groups. The carboxamide component is attached to a 2,5-dimethylfuran-3-yl ring. The hydroxyl group and multiple furan rings likely influence its solubility, electronic properties, and intermolecular interactions .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11-8-14(12(2)23-11)16(19)18-10-17(20,13-5-7-21-9-13)15-4-3-6-22-15/h3-9,20H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUFKGJJQPAIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan rings, followed by the introduction of the hydroxyethyl group and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and subsequent amide formation under controlled temperature and pH conditions are crucial steps in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistency and quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can have different biological and chemical properties. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes include:

  • Three furan rings : Two in the ethyl chain (positions 2 and 3) and one dimethyl-substituted furan in the carboxamide.
  • Hydroxyl group : On the ethyl chain, enhancing hydrophilicity.
  • Carboxamide linkage : A common feature in pharmaceuticals for hydrogen bonding and stability.

Comparison with Pharmacopeial Furan Derivatives (USP Standards)

The USP standards list structurally related furan compounds, primarily as impurities or synthetic intermediates (e.g., ranitidine-related compounds). Key differences include:

Compound Name / Identifier (USP) Key Features Functional Implications
Target Compound Three furan rings, hydroxyl group, carboxamide Enhanced solubility (hydroxyl), potential H-bonding
N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine (Ranitidine related compound B) Dimethylamino groups, sulphanyl linkages, nitro ethenediamine Higher lipophilicity (sulphanyl), potential nitro group reactivity
N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Sulphanyl, nitroacetamide Increased metabolic stability (sulphur), possible toxicity (nitro)

Key Observations :

  • The hydroxyl group may improve aqueous solubility compared to sulphanyl-containing analogues.

Comparison with Furo[2,3-b]pyridine Carboxamide (MedChemComm)

The compound from features a fused furo[2,3-b]pyridine core with fluorophenyl and trifluoroethyl substituents:

Feature Target Compound MedChemComm Compound
Core Structure Three isolated furan rings Fused furopyridine
Substituents Hydroxyl, dimethylfuran 4-Fluorophenyl, trifluoroethyl
Functional Groups Carboxamide Dual carboxamide, trifluoroethylamine
Inferred Properties Moderate lipophilicity (hydroxyl counteracts furans) High lipophilicity (fluorine, trifluoroethyl), enhanced metabolic stability

Key Observations :

  • The fused ring system in the MedChemComm compound likely enhances aromatic stacking interactions, whereas the target compound’s isolated furans may offer conformational flexibility .
  • Fluorine and trifluoroethyl groups in the MedChemComm compound improve membrane permeability but may increase synthetic complexity.

Pharmacological and Physicochemical Inferences

  • Solubility : Hydroxyl group likely improves aqueous solubility vs. sulphanyl/nitro-containing analogues.
  • Metabolic Stability : Absence of nitro or sulphanyl groups may reduce cytochrome P450-mediated metabolism.
  • Bioactivity : Furan rings are associated with antimicrobial or anti-inflammatory activity in related compounds, though specific data are needed .

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